

Spectroscopic and Synthetic Insights into Pyridazone-4-carbonitriles: A Technical Guide

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Compound of Interest

Compound Name: 3-Pyridazone-4-carbonitrile

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Executive Summary

3-Pyridazone-4-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug development. However, a comprehensive public repository of its experimental spectroscopic data (NMR, IR, Mass Spectrometry) and a detailed synthetic protocol are not readily available in the reviewed literature. This guide provides an in-depth analysis of closely related and structurally similar compounds, offering valuable comparative data and established experimental methodologies. The presented data for analogues such as 3-amino-5-arylpyridazine-4-carbonitriles can serve as a crucial reference for the characterization and synthesis of novel pyridazone derivatives.

Spectroscopic Data of Related Pyridazinone Derivatives

While specific data for **3-Pyridazone-4-carbonitrile** is not available, extensive spectroscopic information has been published for a series of 3-amino-5-arylpyridazine-4-carbonitriles. This data is highly relevant for researchers working on similar molecular scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the ^1H and ^{13}C NMR data for representative 3-amino-5-arylpyridazine-4-carbonitrile analogues.

Table 1: ¹H NMR Spectroscopic Data of 3-amino-5-arylpyridazine-4-carbonitriles

Compound	Aromatic Protons (δ, ppm)	NH ₂ (δ, ppm)	Other Protons (δ, ppm)
3-amino-5-phenylpyridazine-4-carbonitrile	8.75 (s, 1H), 7.65-7.57 (m, 5H)	7.39 (bs, 2H)	
3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile	8.75 (s, 1H), 7.73 (d, J=8.4 Hz, 2H), 7.66 (d, J=8.4 Hz, 2H)	7.43 (bs, 2H)	
3-amino-5-(4-methoxyphenyl)pyridazine-4-carbonitrile	8.68 (s, 1H), 7.62 (d, J=8.7 Hz, 2H), 7.10 (d, J=8.7 Hz, 2H)	7.31 (bs, 2H)	3.89 (s, 3H, OCH ₃)

Spectra were recorded in DMSO-d₆ at 300 MHz.

Table 2: ¹³C NMR Spectroscopic Data of 3-amino-5-arylpyridazine-4-carbonitriles

Compound	Aromatic Carbons (δ, ppm)	C=N (δ, ppm)	C-NH ₂ (δ, ppm)	Other Carbons (δ, ppm)
3-amino-5-phenylpyridazine-4-carbonitrile	142.17, 141.96, 133.47, 130.98, 129.53, 129.09	114.96	159.37	93.62
3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile	141.71, 141.07, 139.99, 132.33, 131.04, 129.60	114.80	159.30	96.60
3-amino-5-(4-methoxyphenyl)pyridazine-4-carbonitrile	159.92, 149.43, 141.96, 134.73, 130.78, 121.22, 114.42	114.92	159.35	93.74, 55.82 (OCH ₃)

Spectra were recorded in DMSO-d₆.

Infrared (IR) Spectroscopy Data

The IR spectra of these analogues show characteristic peaks for the amine and nitrile functional groups.

Table 3: Key IR Absorption Frequencies (cm⁻¹) of 3-amino-5-arylpyridazine-4-carbonitriles

Compound	$\nu(\text{N-H})$	$\nu(\text{C}\equiv\text{N})$	$\nu(\text{C}=\text{C}, \text{C}=\text{N})$
3-amino-5-phenylpyridazine-4-carbonitrile[1]	3437, 3300, 3105	2219	1641, 1562, 1498
3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile[1]	3450, 3300, 3091	2220	1646, 1594, 1560
3-amino-5-(4-methoxyphenyl)pyridazine-4-carbonitrile[1]	3463, 3265, 3109	2215	1623, 1558, 1463

Mass Spectrometry (MS) Data

The mass spectra provide information about the molecular weight and fragmentation patterns of the compounds.

Table 4: Mass Spectrometry Data (m/z, %) of 3-amino-5-arylpyridazine-4-carbonitriles

Compound	[M] ⁺	Key Fragments
3-amino-5-phenylpyridazine-4-carbonitrile[1]	196 (70)	168 (24), 140 (68), 102 (100)
3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile[1]	230 (100), 232 (34)	202 (20), 174 (12), 140 (20)
3-amino-5-(4-methoxyphenyl)pyridazine-4-carbonitrile[1]	226 (100)	183 (18), 155 (91), 132 (35)

Experimental Protocols for Synthesis

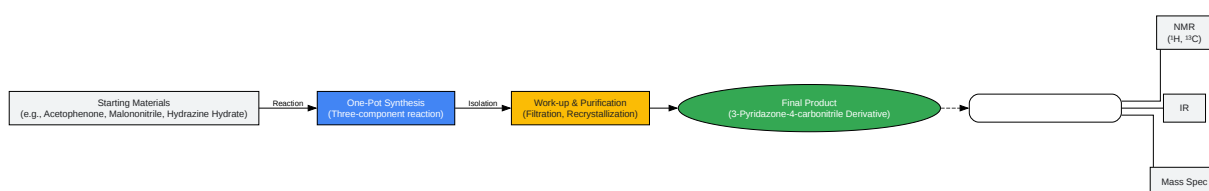
The following section details a representative one-pot, three-component synthesis for 3-amino-5-arylpyridazine-4-carbonitriles, which can be adapted for the synthesis of other pyridazone derivatives.[1]

General Procedure for the Synthesis of 3-amino-5-arylpyridazine-4-carbonitriles

- Preparation of Arylglyoxals: The respective acetophenones are oxidized using selenium dioxide in dioxane under reflux conditions to yield the corresponding arylglyoxals.
- One-Pot Reaction: To a solution of hydrazine hydrate (80%) in a 1:1 mixture of water and ethanol, the desired arylglyoxal is added.
- The mixture is stirred for 30 minutes at room temperature.
- Malononitrile is then added to the reaction mixture.
- The reaction is stirred for an additional 2-3 hours at room temperature.
- The resulting solid precipitate is collected via filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 3-amino-5-arylpyridazine-4-carbonitrile.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of pyridazone-4-carbonitrile derivatives, based on the methodologies described for related compounds.



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Synthesis and Characterization Workflow

In conclusion, while direct experimental data for **3-Pyridazone-4-carbonitrile** remains elusive in the surveyed literature, the provided data and protocols for closely related analogues offer a solid foundation for researchers in the field. The structural similarities allow for informed predictions of spectroscopic features and provide a reliable starting point for the development of synthetic routes.

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References

- 1. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
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